Product packaging for (-)-Debromoflustramine B(Cat. No.:)

(-)-Debromoflustramine B

Cat. No.: B10838054
M. Wt: 310.5 g/mol
InChI Key: NUWYFFDZPIGJJO-RTWAWAEBSA-N
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Description

(-)-Debromoflustramine B is a prenylated indoline alkaloid of marine origin, first isolated from the bryozoan Flustra foliacea . This natural product is of significant interest in medicinal and synthetic chemistry due to its pronounced biological activity as a butyrylcholinesterase (BChE) inhibitor . The inhibition of butyrylcholinesterase is a key therapeutic target for neurodegenerative conditions, making this compound a valuable reference standard and lead compound in neuropharmacological research and drug discovery efforts. The compound also serves as a benchmark and intermediate in the development of novel synthetic methodologies. Recent advances include a gram-scale, four-step continuous-flow total synthesis utilizing a chiral heterogeneous Pd nanoparticle catalyst, which has provided a more efficient and scalable route to this alkaloid and related structures . Other innovative synthetic approaches include a biomimetic alkylative cyclization strategy using zinc triflate-mediated prenylation to construct the core hexahydropyrrolo[2,3-b]indoline ring system, which is common to a family of alkaloids . Our product offers researchers a high-purity sample of this compound, enabling critical studies in chemical synthesis, route development, and biological evaluation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30N2 B10838054 (-)-Debromoflustramine B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30N2

Molecular Weight

310.5 g/mol

IUPAC Name

(3aR,8bS)-3-methyl-4,8b-bis(3-methylbut-2-enyl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indole

InChI

InChI=1S/C21H30N2/c1-16(2)10-12-21-13-15-22(5)20(21)23(14-11-17(3)4)19-9-7-6-8-18(19)21/h6-11,20H,12-15H2,1-5H3/t20-,21+/m1/s1

InChI Key

NUWYFFDZPIGJJO-RTWAWAEBSA-N

Isomeric SMILES

CC(=CC[C@@]12CCN([C@@H]1N(C3=CC=CC=C23)CC=C(C)C)C)C

Canonical SMILES

CC(=CCC12CCN(C1N(C3=CC=CC=C23)CC=C(C)C)C)C

Origin of Product

United States

Natural Occurrence, Isolation, and Structural Elucidation Methodologies

Discovery and Source Organisms: Focus on Marine Bryozoans (e.g., Flustra foliacea)

(-)-Debromoflustramine B was first identified as a trace constituent of the marine bryozoan Flustra foliacea. nih.govacs.org Bryozoans, commonly known as "moss animals," are colonial aquatic invertebrates that are known producers of a diverse array of secondary metabolites, including a significant number of unique alkaloids. Flustra foliacea, in particular, is a well-documented source of brominated indole (B1671886) alkaloids, a chemical characteristic attributed to the organism's ability to sequester and metabolize bromide from its marine environment. asm.orguit.no The initial discovery of this compound occurred during an investigation into the chemical constituents of F. foliacea, where it was detected alongside more abundant alkaloids like flustramine A and flustramine B. nih.govacs.org The biosynthesis of these alkaloids is thought to involve the prenylation of tryptophan derivatives. nih.gov

Advanced Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation of minor natural products like this compound from complex biological matrices necessitates the use of sophisticated extraction and chromatographic techniques. The initial detection was achieved through gas-phase extraction of the crude bryozoan extract. nih.govacs.org

For the isolation of related alkaloids from Flustra foliacea and other marine organisms, a multi-step process is typically employed. asm.orguit.no This process generally begins with the extraction of the lyophilized organism material using organic solvents of varying polarity, such as dichloromethane (B109758) or ethanol. The resulting crude extract is then subjected to a series of chromatographic separations. nih.gov

Modern isolation strategies rely on a combination of chromatographic methods to achieve the purification of target compounds. jsmcentral.orgiipseries.org These methods separate molecules based on physical and chemical properties like polarity, size, and charge. cmfri.org.in

Commonly Employed Chromatographic Techniques:

Technique Principle of Separation Typical Application in Alkaloid Isolation
Column Chromatography (CC) Adsorption and partitioning based on polarity. Initial fractionation of crude extracts using stationary phases like silica (B1680970) gel or alumina. column-chromatography.com
Thin-Layer Chromatography (TLC) Partitioning and adsorption on a thin layer of adsorbent. Rapid qualitative analysis of fractions and monitoring reaction progress. jsmcentral.org

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Final purification of compounds to achieve high purity; can be used in preparative scale. asm.orgiipseries.org |

Spectroscopic and Spectrometric Methodologies Applied in Structural Elucidation

The determination of the chemical structure of this compound and related alkaloids relies on a suite of spectroscopic and spectrometric techniques. nih.gov These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

The initial identification of this compound was accomplished by comparing the mass spectrum of the natural isolate with that of a synthetically prepared sample. nih.gov Mass spectrometry (MS) is a powerful tool that provides information on the molecular weight and elemental composition of a compound through high-resolution measurements (HRMS). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms within the molecule.

Key Spectroscopic Data for Structural Analysis:

Spectroscopic Method Information Obtained
Mass Spectrometry (MS) Molecular weight and elemental formula.
¹H NMR Number and type of protons, connectivity through spin-spin coupling.
¹³C NMR Number and type of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC) H-H, C-H, and long-range C-H correlations to build the molecular skeleton.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, C=C).

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the chromophore system, characteristic of the indole nucleus. |

Stereochemical Assignment and Absolute Configuration Determination

The "(−)-" prefix in this compound indicates that the molecule is chiral and rotates plane-polarized light in a counter-clockwise (levorotatory) direction. acs.org The core structure features a cis-fused pyrroloindoline ring system with a stereogenic quaternary carbon at position C-3a. researchgate.net Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is a critical final step in the characterization of a chiral natural product.

Several methods are available for assigning the absolute configuration of complex molecules. For related alkaloids, X-ray crystallography has been utilized. acs.org This technique involves diffracting X-rays through a single, high-quality crystal of the compound, which provides unambiguous proof of its 3D structure and absolute stereochemistry. nih.gov

When suitable crystals cannot be obtained, chiroptical spectroscopic methods are employed. These techniques involve comparing experimentally measured spectra with spectra calculated computationally for each possible enantiomer. spark904.nl Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such methods that measure the differential absorption of left and right circularly polarized light in the UV and IR regions, respectively. spark904.nlmdpi.com A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the assignment of the absolute configuration.

Finally, asymmetric total synthesis, where the molecule is built from scratch through a series of stereocontrolled reactions, serves as an ultimate proof of structure and absolute configuration. nih.govrsc.org The synthesis of a specific enantiomer and the subsequent comparison of its spectroscopic and chiroptical properties with those of the natural product confirms the configuration. soton.ac.uk

Biosynthetic Pathways and Precursor Incorporation Studies

Proposed Biosynthetic Routes to (-)-Debromoflustramine B

The proposed biosynthetic pathway to C-3 prenylated hexahydropyrrolo[2,3-b]indoline alkaloids, such as this compound, is believed to originate from L-tryptophan. semanticscholar.orgresearchgate.net The initial step is thought to be a reaction between L-tryptophan and dimethylallyl pyrophosphate (DMAPP), which leads to the formation of the hexahydropyrrolo[2,3-b]indoline core. semanticscholar.orgresearchgate.net This reaction likely proceeds through an iminium intermediate. semanticscholar.orgresearchgate.net

Following the formation of the core structure, a subsequent decarboxylation reaction, possibly catalyzed by a decarboxylase enzyme, is proposed to yield a key intermediate. semanticscholar.orgresearchgate.net This intermediate is considered a crucial precursor for all C-3 prenylated hexahydropyrrolo[2,3-b]indoline alkaloids. semanticscholar.orgresearchgate.net The final steps in the biosynthesis of this compound would then involve N-methylation and potentially other modifications to yield the final natural product.

Enzymatic Transformations and Key Intermediates in the Biosynthesis

The biosynthesis of hexahydropyrrolo[2,3-b]indole alkaloids involves a series of enzymatic transformations. While the specific enzymes involved in the biosynthesis of this compound have not been fully characterized, the proposed pathway highlights the roles of several key enzyme classes. These include prenyltransferases, which catalyze the addition of the prenyl group from DMAPP to the tryptophan-derived core, and decarboxylases, which remove the carboxyl group. semanticscholar.orgresearchgate.net Methyltransferases are also implicated in the final steps, likely utilizing S-Adenosyl Methionine (SAM) as a methyl group donor. semanticscholar.org

A key intermediate in the proposed pathway is the hexahydropyrrolo[2,3-b]indoline core formed after the initial reaction of L-tryptophan and DMAPP. semanticscholar.orgresearchgate.net Another critical intermediate is the decarboxylated product, which serves as a branch point for the synthesis of various C-3 prenylated alkaloids. semanticscholar.orgresearchgate.net The identification and characterization of these intermediates are crucial for a complete understanding of the biosynthetic pathway.

Recent research has identified a P450 enzyme, NascB, that catalyzes a radical cascade reaction to form both intramolecular and intermolecular carbon-carbon bonds with high regio- and stereo-specificity in the biosynthesis of another C3-aryl pyrroloindoline alkaloid. nih.gov This highlights the potential for complex enzymatic machinery in the formation of the hexahydropyrrolo[2,3-b]indole scaffold.

Precursor Feeding Experiments and Isotopic Labeling Studies

To validate proposed biosynthetic pathways, precursor feeding experiments and isotopic labeling studies are essential techniques. phcogrev.com In the context of this compound and related alkaloids, such experiments would involve feeding isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled L-tryptophan or DMAPP, to the producing organism, the marine bryozoan Flustra foliacea. researchgate.net Subsequent isolation and analysis of this compound would reveal the incorporation of the labeled atoms, confirming their role as precursors.

While specific feeding experiments for this compound are not extensively detailed in the provided search results, a versatile synthetic route has been developed for the synthesis of selectively functionalized pyrrolo[2,3-b]indole (B14758588) alkaloid analogues, including a version of debromoflustramine B with ¹³C-enrichment at the Me(3a) position. researchgate.net This demonstrates the feasibility of creating labeled versions of this molecule for use in tracer studies or as internal standards for analytical measurements.

Feeding experiments with other related indole (B1671886) alkaloids have shown that the terpenoid pathway can be a limiting factor in production, and feeding precursors like geraniol (B1671447) can increase the accumulation of downstream products. phcogrev.com

Theoretical Frameworks for Biosynthesis of Hexahydropyrrolo[2,3-b]indole Alkaloids

The biosynthesis of the hexahydropyrrolo[2,3-b]indole alkaloid family, to which this compound belongs, is based on a common structural motif derived from tryptamine (B22526). semanticscholar.orgnih.gov The theoretical framework for their formation involves the initial construction of the tricyclic hexahydropyrrolo[2,3-b]indole core, followed by various substitutions and modifications to generate the observed structural diversity. semanticscholar.orgnih.gov

The key biosynthetic event is the formation of the C3a-substituted hexahydropyrrolo[2,3-b]indole ring system. semanticscholar.org For C-3 prenylated alkaloids like this compound, the proposed mechanism involves the reaction of L-tryptophan with DMAPP. semanticscholar.orgresearchgate.net This is followed by a probable decarboxylation to yield a common intermediate for this subclass of alkaloids. semanticscholar.orgresearchgate.net

The stereochemistry of the final products is a critical aspect of their biosynthesis. The enzymes involved are believed to exert strict control over the stereochemical outcome of the reactions, leading to the formation of specific enantiomers. This is exemplified by the development of enantioselective synthetic methods that aim to mimic this biological specificity. rsc.orgrsc.org

The study of dimeric and oligomeric hexahydropyrrolo[2,3-b]indole alkaloids further expands the biosynthetic framework, suggesting the existence of oxidative dimerization processes that link monomeric units. nih.govresearchgate.netrsc.org While this compound is a monomer, the principles of oxidative coupling could be relevant to the broader understanding of the chemical ecology of the producing organism.

Chemical Synthesis Strategies and Methodologies

Retrosynthetic Analysis of the (-)-Debromoflustramine B Skeleton

A retrosynthetic analysis of this compound reveals the core challenge lies in the construction of the hexahydropyrrolo[2,3-b]indole scaffold, which features a sterically congested C3a quaternary stereocenter. The general approach involves disconnecting the molecule at key bonds to simplify it into readily available starting materials.

A common disconnection strategy targets the C3a-C3 bond and the N1-C8a bond of the pyrroloindoline core. This leads back to a tryptamine (B22526) derivative as a logical precursor. The reverse prenyl group at the C3a position is another key feature to be installed, often through an alkylation or a related carbon-carbon bond-forming reaction. Further disconnection of the N-methyl and the prenyl group on the indole (B1671886) nitrogen simplifies the target to a basic tryptamine framework. This overarching strategy allows for a modular and convergent approach to the synthesis.

Total Synthesis Approaches: A Comprehensive Review

The synthesis of this compound has been approached from multiple angles, each presenting unique solutions to the inherent challenges of the molecule's structure. These approaches can be broadly categorized, showcasing the evolution of synthetic organic chemistry.

Key Synthetic Challenges

The synthesis of this compound is fraught with several key challenges that have spurred the development of innovative chemical methodologies.

Stereoselectivity : The primary hurdle is the enantioselective construction of the C3a all-carbon quaternary stereocenter. Achieving high levels of stereocontrol at this sterically hindered position is non-trivial and has been a major focus of synthetic efforts.

Indole Functionalization : The selective functionalization of the indole nucleus, particularly at the C3 position, is another significant challenge. The reactivity of the indole ring must be carefully managed to achieve the desired substitution pattern without unwanted side reactions.

Quaternary Center Formation : The formation of the C3a quaternary center, which bears a reverse prenyl group, requires robust and efficient carbon-carbon bond-forming reactions. These reactions must proceed with high yield and selectivity in the presence of other functional groups. nih.gov

Pioneering Total Syntheses and Strategic Innovations

Early total syntheses of debromoflustramine B laid the groundwork for future advancements. One of the initial approaches involved a biomimetic alkylative cyclization. nih.govfigshare.comacs.orgsoton.ac.uk This strategy utilized a zinc triflate-mediated alkylation of a tryptamine derivative to construct the hexahydropyrrolo[2,3-b]indoline skeleton in a concise three-step synthesis. nih.govfigshare.comacs.orgacs.org

Another pioneering effort accomplished the total synthesis of both debromoflustramine B and E. acs.orgnih.govacs.org This route featured a platinum-catalyzed addition of o-aminophenylboronic acid to an allene (B1206475) and an intramolecular carbamoylketene–alkene [2+2] cycloaddition as key steps for constructing the core framework. acs.orgnih.govacs.org These early syntheses, while not all enantioselective, were crucial in establishing viable pathways to the natural product and highlighting the key challenges.

Recent Advances and Improved Synthetic Methodologies

More recent synthetic efforts have focused on improving efficiency, scalability, and stereocontrol, often leveraging modern catalytic methods.

Parameter Batch Synthesis Continuous-Flow Synthesis
Scale MilligramGram
Steps 3-7 steps4 steps
Purification Multiple chromatography stepsSingle chromatography step
Catalyst HomogeneousHeterogeneous (recyclable)

Enantioselective Synthesis Strategies

The demand for enantiomerically pure this compound for biological studies has driven the development of various enantioselective synthetic strategies.

Asymmetric Catalysis : This has emerged as a powerful tool for the enantioselective synthesis of this compound. mdpi.com Different catalytic systems have been successfully employed:

Metal Catalysis : Chiral palladium, ruthenium, and iridium catalysts have been used to effect asymmetric transformations, such as dearomative prenylation. rsc.org A notable example is the use of a chiral heterogeneous palladium nanoparticle catalyst. rsc.orgrsc.org

Organocatalysis : Non-metal catalysts, including iminium, bisguanidinium, and chiral phosphoric acids, have also been utilized to achieve high enantioselectivity. rsc.org For instance, a chiral phosphoric acid has been shown to catalyze the asymmetric formation of pyrroloindolines with adjacent quaternary and tertiary carbon centers. northeastern.educapes.gov.br A bifunctional phase-transfer catalyst has also been developed for the enantioselective alkylation of oxindoles to construct the all-carbon quaternary stereocenter. nih.gov

Chiral Auxiliary-Assisted Synthesis : This classic strategy involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a key reaction. wikipedia.orgsigmaaldrich.comresearchgate.net Chiral sulfinyl amides are one example of auxiliaries that have been used in the synthesis of related alkaloids. rsc.org While effective, this approach often requires additional steps for the attachment and removal of the auxiliary. wikipedia.org

Strategy Catalyst/Auxiliary Key Transformation
Asymmetric Metal CatalysisChiral Pd, Ru, Ir complexesAsymmetric dearomative prenylation
Asymmetric OrganocatalysisChiral Phosphoric Acid, Iminium, BisguanidiniumAsymmetric Michael addition, Alkylation
Chiral AuxiliaryChiral Sulfinyl AmidesDiastereoselective alkylation

Biomimetic Synthesis Approaches and Their Mechanistic Implications

Biomimetic synthesis aims to mimic the proposed biosynthetic pathway of a natural product. For this compound, a plausible biosynthetic route involves the prenylation of a tryptophan derivative.

A notable biomimetic total synthesis of debromoflustramine B involves an alkylative cyclization of a tryptamine derivative. nih.govfigshare.comacs.orgsoton.ac.uk This reaction, mediated by zinc triflate, is thought to proceed through an intermediate that mimics the proposed biological precursor. acs.orgacs.org The success of this approach provides experimental support for the proposed biosynthetic pathway and highlights the efficiency of enzyme-inspired chemical transformations. The reaction likely proceeds through the formation of a C3-prenylated indole intermediate, which then undergoes an intramolecular cyclization to form the hexahydropyrrolo[2,3-b]indole core. This strategy underscores the power of biomimicry in designing concise and elegant synthetic routes to complex natural products.

Biological Activities and Molecular Mechanisms of Action

Investigation of Cellular Targets and Molecular Pathways

The biological effects of (-)-Debromoflustramine B are rooted in its interactions with specific cellular components and its influence on molecular signaling pathways.

Enzyme Inhibition and Activation Mechanisms (e.g., Butyrylcholinesterase Inhibition)

This compound has been identified as a potent and selective inhibitor of butyrylcholinesterase (BChE). nih.govresearchgate.net This enzyme is a key target in the therapeutic strategy for neurodegenerative diseases like Alzheimer's disease.

Structure-activity relationship studies have revealed that the pyrrolidinoindoline core of this compound and its analogues is crucial for their inhibitory activity. acs.org The (-)-enantiomer of Debromoflustramine B is significantly more potent than its (+)-enantiomer, highlighting the stereospecificity of the interaction with BChE. acs.orgresearchgate.net Specifically, this compound was found to be 7500 times more potent than its enantiomer, (+)-Debromoflustramine B. acs.org

Molecular modeling and docking studies have provided insights into the binding mechanism. These studies suggest that interactions such as π-hydrogen bonds, classical hydrogen bonds, and cation-π interactions between the inhibitor and the active site of human BChE are critical for optimal potency. acs.orgresearchgate.net The most active compound in the synthesized series of analogues was demethyldebromoflustramine B, which exhibited an IC50 value of 0.26 μM against BChE. acs.org

Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of this compound and Related Compounds

CompoundTarget EnzymeIC50 Value (μM)Key Findings
This compoundButyrylcholinesterase (BChE)Micromolar potencySelective inhibitor of BChE. nih.govresearchgate.net
(+)-Debromoflustramine BButyrylcholinesterase (BChE)7500-fold less potent than (-) enantiomerDemonstrates high stereospecificity of the interaction. acs.org
Demethyldebromoflustramine BButyrylcholinesterase (BChE)0.26Most active inhibitor in the studied series. acs.org

Receptor Binding Studies and Ligand Interactions

While the primary focus of research on this compound has been on its enzyme inhibitory activity, studies on related indole (B1671886) alkaloids suggest potential interactions with various receptors. For instance, certain synthetic analogues of related compounds have been assessed for their adenosine (B11128) receptor affinity. researchgate.net However, specific receptor binding data for this compound itself is not extensively detailed in the currently available literature. Radioligand binding assays are a powerful tool for characterizing the interaction of a compound with its target receptor, but such specific studies on this compound are not widely reported. sygnaturediscovery.com

Modulation of Intracellular Signaling Cascades

The inhibition of BChE by this compound can indirectly modulate intracellular signaling cascades by increasing the levels of the neurotransmitter acetylcholine (B1216132). Acetylcholine is involved in various signaling pathways crucial for cognitive function. While direct studies on the modulation of specific intracellular signaling cascades by this compound are limited, the consequences of BChE inhibition are well-established. The regulation of intracellular signaling pathways is a complex network involving numerous enzymes and second messengers. syr.edunovartis.org

Studies on Cellular Processes and Phenotypes (e.g., Antibacterial Activity against Resistant Strains in In Vitro Models)

Beyond its effects on the nervous system, this compound and other marine alkaloids have been investigated for their antimicrobial properties. While specific data on the antibacterial activity of this compound against resistant strains is not extensively available, the broader class of indole alkaloids has shown promise. rsc.org For example, other marine alkaloids have demonstrated activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org The search for novel antimicrobial compounds is critical due to the rise of antibiotic resistance. mdpi.com

Interactions with Biological Macromolecules (e.g., Proteins)

The primary documented interaction of this compound with a biological macromolecule is its binding to the enzyme butyrylcholinesterase. researchgate.net This interaction is a classic example of a small molecule binding to a protein target to modulate its function. The specificity and potency of this interaction are determined by the three-dimensional structures of both the compound and the protein's active site. acs.org The study of protein-protein interactions and small molecule-protein interactions is crucial for understanding cellular function and for drug discovery. embopress.orgexplorationpub.com

Elucidation of Molecular and Cellular Activity Profiles

The molecular and cellular activity profile of this compound is primarily characterized by its selective inhibition of butyrylcholinesterase. nih.govresearchgate.netacs.org This activity positions it as a compound of interest for research into neurodegenerative diseases. nih.gov Its diverse biological activities are characteristic of prenylated indoline (B122111) alkaloids. researchgate.netrsc.org The synthesis and evaluation of analogues have helped to delineate the structure-activity relationships, providing a roadmap for the design of more potent and selective BChE inhibitors. acs.orgresearchgate.net Further research is needed to fully elucidate its effects on other cellular targets and pathways, including its potential antibacterial activities.

Structure Activity Relationship Sar and Structural Modification Studies

Design Principles for (-)-Debromoflustramine B Analogs

The design of analogs of this compound has been guided primarily by principles of rational drug design, leveraging computational techniques to predict and improve biological activity. A key approach has been the use of in silico ligand-receptor docking simulations. nih.gov These computational studies model the interaction between potential inhibitor molecules and the active site of the target enzyme, in this case, butyrylcholinesterase (BChE).

The process begins with the known structure of this compound and its observed activity. For instance, after identifying that its demethylated analog showed even greater potency, derivatives of this more active compound were constructed in silico. nih.gov These virtual compounds were then "docked" into the three-dimensional structure of the BChE active site. This allows researchers to visualize and evaluate the binding modes, predict binding affinities, and identify which modifications might enhance the interaction with key amino acid residues in the enzyme's binding pocket. nih.govresearchgate.net This simulation-driven approach enables the pre-selection of the most promising candidates for chemical synthesis and subsequent in vitro testing, making the drug discovery process more efficient. nih.gov

Systematic Chemical Modifications and Their Impact on Biological Interactions

Systematic modifications of the this compound structure have been undertaken to probe its structure-activity relationship, leading to the discovery of analogs with significantly improved potency as BChE inhibitors. researchgate.net

One of the most impactful modifications was the demethylation at the N1-position of the indole (B1671886) ring. The resulting compound, (-)-demethyldebromoflustramine B, proved to be a more potent inhibitor of BChE than the parent natural product. nih.govresearchgate.net This finding highlighted the N1-substituent as a key site for modification.

Further structure-activity studies on a series of synthesized pyrrolidinoindoline analogs revealed crucial elements for activity. researchgate.net The research led to the discovery of selective BChE inhibitors with micromolar potency. researchgate.net The most active compound identified in one such series was demethyldebromoflustramine B, which exhibited a half-maximal inhibitory concentration (IC₅₀) value of 0.26 µM against BChE. researchgate.net

CompoundModification from this compoundTargetIC₅₀ (µM)Reference
This compoundParent CompoundBChEMicromolar Potency nih.gov
(-)-Demethyldebromoflustramine BRemoval of N1-methyl groupBChE0.26 researchgate.net

Identification of Pharmacophores and Key Structural Features for Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. scielo.org.counivie.ac.at For this compound and its analogs, molecular modeling and docking studies have been instrumental in identifying the key structural features and interactions responsible for their BChE inhibitory activity. researchgate.net

The essential pharmacophoric elements for high-potency inhibition of BChE by this class of compounds include: researchgate.net

The Hexahydropyrrolo[2,3-b]indole Core: This rigid tricyclic system serves as the fundamental scaffold, properly orienting the other functional groups for optimal interaction with the enzyme's active site. semanticscholar.org

Cationic Center: The protonated N8-methylpyrrolidine nitrogen is crucial. It engages in a cation-pi interaction with the aromatic ring of a key tryptophan residue (Trp82) within the BChE active site.

Hydrogen Bonding: A classical hydrogen bond forms between the N1-H of the indole ring (in the demethylated analogs) and a histidine residue (His438) in the enzyme's catalytic triad. This explains the increased potency of the N1-demethylated analogs compared to this compound itself. researchgate.net

Pi-Hydrogen Bond: An additional stabilizing interaction occurs in the form of a pi-hydrogen bond. researchgate.net

These interactions—cation-pi, classical hydrogen bonding, and pi-hydrogen bonding—are considered critical for achieving optimal inhibitory potency against BChE. researchgate.net

Stereochemical Influence on Activity Profiles (e.g., Enantiomeric Potency Differences)

Stereochemistry plays a profound role in the biological activity of Debromoflustramine B analogs. The molecule possesses a critical stereocenter at the C3a position, and the spatial arrangement of substituents around this center drastically influences inhibitory potency. researchgate.netresearchgate.net

Biological testing has demonstrated a massive difference in activity between the enantiomers. The naturally occurring (-)-enantiomer of Debromoflustramine B is a potent BChE inhibitor. In stark contrast, its unnatural (+)-enantiomer is significantly less active. researchgate.net One study reported that this compound was 7500 times more potent as a BChE inhibitor than its (+)-enantiomer. researchgate.net

This dramatic difference underscores the highly specific, three-dimensional nature of the interaction between the inhibitor and the enzyme's active site. The precise stereochemistry of the (-)-enantiomer allows it to fit optimally within the binding pocket and engage in the key interactions described in the pharmacophore model. The (+)-enantiomer, being a mirror image, is unable to achieve this complementary fit, resulting in a near-total loss of inhibitory activity. researchgate.netnih.gov This highlights that the (3aS)-configuration is essential for the potent BChE inhibition observed in this series. researchgate.net

Synthetic Analogs and Derivatives: Design, Synthesis, and Evaluation

Synthesis of Simplified Analogs and Scaffold Derivatives

The synthesis of simplified analogs and derivatives of the (-)-Debromoflustramine B scaffold has been a key strategy to understand the essential structural motifs required for biological activity. The hexahydropyrrolo[2,3-b]indole core is a defining feature of this class of alkaloids, and many synthetic efforts have focused on its construction and modification. semanticscholar.orgresearchgate.net

One common approach involves the synthesis of pyrrolidinoindolines as analogs of this compound. researchgate.net These efforts have led to the discovery of selective inhibitors of butyrylcholinesterase (BChE). researchgate.net For instance, a series of pyrrolidinoindolines were synthesized to evaluate their potential as cholinesterase inhibitors, revealing important pharmacophoric elements for activity. researchgate.net

The formal total synthesis of (±)-debromoflustramine B has been achieved through various routes. One notable method involves a [4+1] cyclization of an indole (B1671886) isocyanate and a bis(alkylthio)carbene. Another approach utilized a Claisen-type rearrangement of a nitrovinylindole. semanticscholar.org A versatile and concise synthetic route starting from 3-indolylacetonitriles has also been developed for the synthesis of selectively functionalized pyrrolo[2,3-b]indole (B14758588) alkaloid analogues, including this compound. researchgate.net

Furthermore, a four-step continuous-flow total synthesis of (−)-debromoflustramine B has been developed using a chiral heterogeneous palladium nanoparticle catalyst, highlighting a more efficient and scalable approach to producing these complex molecules. researchgate.net Other synthetic strategies have employed methods such as the aza-Pauson-Khand-type reaction of alkynecarbodiimides to construct the hexahydropyrrolo[2,3-b]indole skeleton. nih.gov

Introduction of Diverse Substituents for Activity Modulation

The systematic introduction of diverse substituents onto the this compound scaffold has been instrumental in modulating its biological activity and defining the structure-activity relationship (SAR). These modifications have targeted various positions of the hexahydropyrrolo[2,3-b]indole core and the N(8)-position.

Studies on a series of synthesized pyrrolidinoindoline analogs have demonstrated that even minor structural changes can significantly impact potency and selectivity. For example, the demethylated analog of this compound, demethyldebromoflustramine B, was found to be a more potent inhibitor of butyrylcholinesterase (BChE). researchgate.net Biological testing revealed that the (-)-enantiomer of debromoflustramine B is significantly more potent than its (+)-enantiomer, underscoring the importance of stereochemistry for its inhibitory activity. researchgate.net

The N(8)-position of the hexahydropyrrolo[2,3-b]indole ring system has been a key site for introducing diversity. The synthesis of N(8)-substituted analogs has been explored to understand their influence on anticholinesterase activities. acs.org For instance, the preparation of N(8)-benzylesermethole and its subsequent transformation into various N(8)-substituted analogs allowed for a comparative study of their inhibitory effects. researchgate.net

Furthermore, modifications on the aromatic ring of the indole nucleus have been investigated. The introduction of substituents at different positions can influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. uam.mx While a comprehensive SAR study focusing solely on this compound is not extensively detailed, the collective findings from its analogs provide valuable insights. For instance, in related cholinesterase inhibitors, the introduction of methoxy (B1213986) and prenylated oxy groups has been shown to influence activity, with bulkier substituents sometimes leading to higher potency against BuChE. nih.gov

The following table summarizes the activity of selected this compound analogs:

CompoundTargetIC50 (µM)Source
This compoundButyrylcholinesterase (BChE)Micromolar potency researchgate.net
Demethyldebromoflustramine BButyrylcholinesterase (BChE)0.26 researchgate.net
(+)-Debromoflustramine BButyrylcholinesterase (BChE)7500 times less potent than (-) enantiomer researchgate.net

Chemoenzymatic Approaches to Analog Synthesis

Chemoenzymatic synthesis has emerged as a powerful tool for the preparation of complex natural product analogs, offering high selectivity and milder reaction conditions compared to traditional chemical methods. For prenylated indole alkaloids like this compound, enzymatic reactions, particularly those catalyzed by prenyltransferases, are of significant interest. nih.govnih.gov

Fungal indole prenyltransferases have demonstrated the ability to catalyze the transfer of a prenyl group to various indole-containing substrates. researchgate.netacs.org These enzymes exhibit a degree of substrate promiscuity, allowing them to be used for the synthesis of a range of prenylated indole derivatives. nih.govnih.gov This opens up the possibility of creating novel analogs of this compound by employing different indole precursors or modified prenyl donors.

While a direct chemoenzymatic synthesis of this compound analogs is not extensively reported, the principles have been demonstrated with related compounds. For example, indole prenyltransferases have been used to install hydroxy-bearing allyl groups onto tryptophan-containing peptides, which can then undergo further cyclization to form the hexahydropyrrolo[2,3-b]indole core. nih.gov This approach could potentially be adapted for the synthesis of functionalized this compound derivatives.

The key advantages of using enzymatic methods in this context include:

Regio- and Stereoselectivity: Enzymes can precisely control the position and stereochemistry of the prenyl group attachment. acs.org

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near physiological pH and temperature.

Generation of Diversity: The use of different enzymes and substrates can lead to a diverse library of analogs. nih.gov

Further research into the substrate scope and engineering of indole prenyltransferases could pave the way for efficient chemoenzymatic routes to a wider array of this compound analogs for biological evaluation. acs.org

Methodologies for Biological Evaluation of Synthetic Analogs (In Vitro Assays, Molecular Docking)

The biological evaluation of synthetic analogs of this compound is crucial for understanding their therapeutic potential and for guiding further drug design. This evaluation typically involves a combination of in vitro assays and computational methods like molecular docking.

In Vitro Assays:

The primary in vitro assay used for evaluating this compound and its analogs is the cholinesterase inhibition assay. researchgate.net This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these assays. researchgate.net

Beyond cholinesterase inhibition, given the structural similarity to other bioactive indole alkaloids, analogs may also be screened against other targets. For instance, some analogs have been evaluated for their antimicrobial activity against resistant bacterial strains. semanticscholar.org

Molecular Docking:

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein receptor. uam.mxnih.gov For this compound analogs, docking studies have been performed to understand their interactions with the active site of BChE. researchgate.net

These studies have revealed key interactions that are critical for inhibitory potency, such as:

π-hydrogen bonds: Interactions between the aromatic indole ring and amino acid residues in the active site. researchgate.net

Classical hydrogen bonds: Hydrogen bonding between functional groups on the analog and the protein. researchgate.net

Cation-π interactions: Interactions between the positively charged nitrogen of the pyrrolidinoindoline scaffold and aromatic residues. researchgate.net

By visualizing the binding mode of different analogs, molecular docking can help to explain the observed structure-activity relationships and guide the design of new derivatives with improved binding characteristics. For example, docking studies can inform the placement of substituents to enhance interactions with specific pockets within the enzyme's active site.

Advanced Research Methodologies and Future Directions in Debromoflustramine B Research

Application of Computational Chemistry in Mechanistic Studies and SAR Prediction

Computational chemistry has become an indispensable tool in the study of complex natural products like (-)-Debromoflustramine B. numberanalytics.comresearchgate.net Methods such as Density Functional Theory (DFT) and molecular docking provide profound insights into reaction mechanisms and the molecular basis of biological activity, guiding the synthesis and optimization of analogues. researchgate.netarchie-west.ac.ukmdpi.com

Mechanistic Studies: Computational modeling is frequently employed to rationalize and predict the stereochemical outcomes of synthetic reactions. For instance, in synthetic routes leading to the hexahydropyrrolo[2,3-b]indole core, DFT calculations have been used to predict the thermodynamic favorability of specific diastereomers under different reaction conditions. researchgate.net These theoretical approaches can model the structures of intermediates and transition states, offering a detailed understanding of the reaction pathways that would be difficult to obtain through experimental means alone. numberanalytics.comarchie-west.ac.uk By elucidating the influence of steric and electronic effects, computational studies guide the selection of optimal reagents and conditions to achieve desired stereoselectivity, a crucial aspect in the synthesis of chiral molecules like this compound. researchgate.netnumberanalytics.com

Structure-Activity Relationship (SAR) Prediction: The prediction of Structure-Activity Relationships (SAR) is another area where computational chemistry excels. For this compound and its analogues, molecular docking studies have been instrumental in understanding their selective inhibition of butyrylcholinesterase (BChE). vliz.beacs.org By modeling the binding of these ligands into the active site gorge of BChE, researchers can identify key pharmacophoric elements required for potent and selective inhibition. researchgate.netacs.org These models can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues of the enzyme. This knowledge is vital for the rational design of new analogues with improved potency and selectivity. For example, in silico construction and docking of derivatives can precede laboratory synthesis, saving significant time and resources by prioritizing compounds with the highest predicted activity. vliz.be

Computational MethodApplication in this compound ResearchReference
Density Functional Theory (DFT) Predicting thermodynamically favored diastereomers in synthesis; Elucidating reaction mechanisms and transition states. researchgate.net
Molecular Docking Modeling the binding of analogues into the active site of butyrylcholinesterase (BChE); Identifying key pharmacophoric elements for SAR. vliz.beacs.org
Flexible Docking Investigating the topology of the cholinesterase active site to identify extra interaction sites for designing novel inhibitors. acs.org

Metabolomic and Proteomic Profiling in Biological Investigations

While specific metabolomic and proteomic studies focused exclusively on the effects of this compound are not yet widely published, these technologies represent a significant frontier in understanding its broader biological impact. novartis.org These approaches offer a systems-level view of how a compound affects cellular processes, moving beyond a single-target interaction. nih.govbiorxiv.org

Metabolomic Profiling: Metabolomics, the large-scale study of small molecules or metabolites within cells or tissues, can reveal how this compound alters cellular metabolism. nih.gov By treating cell lines (e.g., neuronal cells or cancer cells) with the compound and analyzing the subsequent changes in the metabolome using techniques like LC-MS/MS, researchers could identify metabolic pathways that are significantly perturbed. frontiersin.org For example, given its action on the cholinergic system, metabolomic profiling could uncover downstream effects on lipid metabolism, neurotransmitter synthesis, or energy pathways. nih.gov This approach has the power to identify unexpected metabolic reprogramming induced by a drug, potentially revealing new mechanisms of action or off-target effects. nih.gov

Proteomic Profiling: Proteomics focuses on the entire set of proteins expressed by a genome. Thermal Proteome Profiling (TPP) is a powerful method to identify the direct and indirect protein targets of a small molecule in a native cellular environment without requiring modification of the compound. biorxiv.org Applying TPP to this compound could confirm its interaction with BChE and, more importantly, could identify novel, previously unknown protein targets. biorxiv.org This technique assesses changes in protein thermal stability upon ligand binding across thousands of proteins simultaneously. biorxiv.org Identifying the full spectrum of protein targets would provide a more complete picture of the compound's polypharmacology and could explain aspects of its biological activity not attributable to BChE inhibition alone. researchgate.netnih.gov

Identification of Unexplored Biological Targets and Pathways

The primary and most well-documented biological target of this compound is butyrylcholinesterase (BChE), for which it acts as a potent and selective inhibitor. rsc.orgrsc.orgresearchgate.net However, the structural complexity of natural products often allows them to interact with multiple targets, a concept known as polypharmacology.

The known inhibition of BChE places the activity of this compound squarely within cholinergic signaling. idrblab.net The Therapeutic Target Database identifies associated pathways including the Muscarinic and Nicotinic acetylcholine (B1216132) receptor signaling pathways. idrblab.net While these represent the expected sphere of influence, there is significant potential for the discovery of unexplored targets.

Future research could investigate potential interactions with other enzymes or receptors involved in neuroinflammation and neurodegeneration, conditions where BChE inhibitors have shown therapeutic promise. Techniques like thermal proteome profiling, as mentioned previously, are ideal for unbiased, proteome-wide target screening. biorxiv.org Furthermore, given that many indole (B1671886) alkaloids exhibit a broad range of activities, investigating its effects on targets such as monoamine oxidases, serotonin (B10506) receptors, or ion channels could yield novel insights. Its antibacterial activity against resistant strains like MRSA also points to entirely different targets within bacterial cells that warrant exploration. semanticscholar.org

Challenges and Opportunities in the Synthesis and Discovery of Related Natural Products

The synthesis of this compound and other hexahydropyrrolo[2,3-b]indole alkaloids presents both significant challenges and exciting opportunities for innovation in organic chemistry. semanticscholar.orgub.edu

Challenges:

Stereocontrol: A major challenge is the construction of the all-carbon quaternary stereocenter at the C3a position with high enantioselectivity. researchgate.netresearchgate.net Many early syntheses were racemic, requiring difficult chiral resolution steps.

Catalyst Recovery: Many synthetic strategies rely on expensive homogeneous metal catalysts (e.g., Palladium, Platinum, Iridium), which are difficult to recover and reuse, adding to the cost and environmental impact of the synthesis. rsc.orgresearchgate.netnih.gov

Opportunities:

Asymmetric Catalysis: The development of novel chiral catalysts, including metal complexes and organocatalysts, has enabled highly enantioselective syntheses of the core scaffold. rsc.orgresearchgate.net

Continuous-Flow Synthesis: A significant breakthrough has been the development of a four-step continuous-flow total synthesis of this compound. rsc.orgrsc.orgresearchgate.netresearchgate.net This approach utilizes a heterogeneous chiral palladium nanoparticle catalyst in a packed-bed reactor, allowing for gram-scale production with minimal post-processing and purification. rsc.orgresearchgate.net This technology enhances safety, efficiency, and scalability, paving the way for potential industrial production. rsc.org

Biomimetic Approaches: Synthetic strategies inspired by the proposed biosynthetic pathway, such as the zinc triflate-mediated alkylative cyclization of tryptamine (B22526) derivatives, offer concise and efficient routes to the natural product. acs.orgnih.govsoton.ac.uk

Discovery of Analogues: The development of flexible synthetic routes allows for the creation of diverse libraries of analogues. researchgate.net By modifying the substituents on the indole ring or the N-alkyl groups, chemists can systematically probe the structure-activity relationship and develop new compounds with tailored biological profiles. researchgate.netresearchgate.net

Synthetic StrategyKey FeaturesChallenges AddressedReference
Asymmetric Metal Catalysis Use of chiral Ru, Ir, and Pd catalysts.Stereocontrol, enantioselectivity. rsc.org
Continuous-Flow Synthesis Employs a heterogeneous Pd nanoparticle catalyst; enables gram-scale production.Step economy, catalyst recovery, scalability. rsc.orgresearchgate.netresearchgate.net
Biomimetic Alkylative Cyclization Mimics proposed biosynthetic steps; concise three-step synthesis.Step economy. acs.orgnih.gov
Intramolecular Cycloaddition Uses a carbamoylketene-alkene [2+2] cycloaddition to construct the core.Access to the core framework. nih.govacs.org

Integration with Synthetic Biology for Enhanced Production or Diversification Strategies

Synthetic biology offers a powerful paradigm for the production and diversification of complex natural products like this compound, potentially overcoming the limitations of chemical synthesis or direct isolation from natural sources. rsc.org

The proposed biosynthesis of the C3-prenylated hexahydropyrrolo[2,3-b]indole core is believed to start from L-tryptophan. semanticscholar.org Key steps likely involve prenylation of the indole nucleus followed by cyclization to form the characteristic tricyclic system. semanticscholar.org Synthetic biology tools can be used to harness and engineer these biosynthetic pathways.

Enhanced Production: By identifying the biosynthetic gene cluster responsible for producing the hexahydropyrrolo[2,3-b]indole scaffold in an organism, these genes could be transferred to a more tractable host, such as E. coli or yeast. This heterologous expression approach, combined with metabolic engineering of the host to increase the supply of precursors like tryptophan and dimethylallyl pyrophosphate (the prenyl donor), could enable sustainable and scalable production of the core structure.

Diversification Strategies: Cell-free synthetic biology provides a particularly agile platform for prototyping and diversification. rsc.org In a cell-free system, the specific biosynthetic enzymes are combined in a test tube with the necessary substrates and cofactors. This approach allows for rapid testing of enzyme function and pathway reconstruction. rsc.org It also enables the concept of "precursor-directed biosynthesis," where non-native or chemically modified substrates are fed into the enzymatic cascade to generate novel analogues that would be difficult to access through traditional synthesis. This strategy could rapidly expand the chemical space around this compound, leading to the discovery of new derivatives with enhanced or novel biological activities.

Q & A

Q. What is the core structural motif of (-)-Debromoflustramine B, and how does it relate to its bioactivity?

this compound belongs to the hexahydropyrrolo[2,3-b]indole alkaloid family, characterized by a fused pyrrolidine-indole framework. This core structure is critical for its interaction with biological targets, such as butyrylcholinesterase, due to the indole’s aromatic π-system and the stereochemistry of the pyrrolidine ring. Prenylation at C-3 enhances lipophilicity, influencing membrane permeability and target binding .

Q. What is the proposed biosynthetic pathway for this compound in marine organisms?

Biosynthesis begins with L-tryptophan (3a), which reacts with 3,3-dimethylallyl pyrophosphate (DMAPP) to form a hexahydropyrrolo[2,3-b]indoline intermediate (4b). Decarboxylation yields 4c, which undergoes sequential methylation via S-adenosyl methionine (SAM) to produce advanced intermediates. Regioselective oxidation and prenylation steps finalize the structure .

Advanced Research Questions

Q. What are the key challenges in achieving enantioselective synthesis of this compound?

Enantioselectivity hinges on asymmetric dearomatization of tryptamine derivatives. Organocatalytic methods, such as chiral anion phase-transfer (CAPT) catalysis, enable stereocontrol during cyclization (e.g., 91% ee achieved via CADA reactions). Competing pathways, such as racemization during Wittig olefination or LiAlH4 reduction, require precise reaction optimization .

Q. How do biomimetic strategies improve the efficiency of this compound synthesis?

Biomimetic alkylative cyclization, inspired by enzymatic prenylation, uses Zn(OTf)₂ to mediate tryptamine alkylation with prenyl bromide. This approach achieves the hexahydropyrroloindole core in two steps (70–96% yield), bypassing traditional multistep routes. Red-Al reduction of carbamates further streamlines the synthesis .

Q. How do reported yields and enantioselectivities vary across synthetic routes, and what factors drive these discrepancies?

  • Christophersen’s method (1995): LiAlH4 reduction of prenylated intermediates yields (±)-debromoflustramine B in 76% yield but lacks enantiocontrol .
  • Ganesan’s biomimetic route (2003): Zn(OTf)₂-mediated alkylation followed by Red-Al reduction achieves 96% yield for the racemic product .
  • Asymmetric CADA reactions (2020): CAPT catalysis with aryldiazonium salts achieves >96% ee post-recrystallization but requires additional steps for terminal olefin isomerization . Key factors include catalyst choice (homogeneous vs. heterogeneous), reducing agents, and post-reaction purification.

Q. What recent advancements enable gram-scale continuous-flow synthesis of this compound?

A chiral heterogeneous Pd nanoparticle catalyst immobilized on a polymer support facilitates a four-step continuous-flow process. This method combines dearomative prenylation, Wittig olefination, and Ru-catalyzed isomerization, achieving gram-scale production with minimal post-processing. The catalyst’s recyclability addresses cost barriers in large-scale synthesis .

Methodological Considerations

Q. How can researchers resolve contradictions in prenylation regioselectivity during synthesis?

Conflicting reports on C-3 vs. N-8 prenylation (e.g., Joseph-Nathan’s 40:60 ratio for 8b:8c) highlight the role of base and solvent. Triethyl borane/t-BuOK favors C-3 alkylation, while K₂CO₃ in DMF shifts selectivity toward N-8. Computational modeling of transition states can guide condition optimization .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR : ¹³C and DEPT-135 spectra resolve prenyl group orientation and quaternary carbons.
  • Chiral HPLC : Validates enantiopurity post-asymmetric catalysis.
  • HRMS : Confirms molecular formulae for intermediates prone to decarbonylation (e.g., during oxidative fragmentation) .

Data-Driven Research Design

Q. How can kinetic studies improve the scalability of this compound synthesis?

Time-resolved monitoring of Zn(OTf)₂-mediated alkylation (via in situ IR) identifies rate-limiting steps. For example, tetrabutylammonium iodide accelerates bromide displacement, reducing reaction time from 24h to 6h .

Q. What strategies mitigate side reactions during LiAlH4 reduction of lactams?

Controlled addition of LiAlH4 at −78°C prevents over-reduction of indole rings. Alternatively, switching to Red-Al selectively reduces carbamates without affecting prenyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.